molecular formula C23H25ClN2O7 B11445527 6-Methyl 3-propyl 4-(4-chloro-3-nitrophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

6-Methyl 3-propyl 4-(4-chloro-3-nitrophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11445527
M. Wt: 476.9 g/mol
InChI Key: QELDAYDXUHGIPF-UHFFFAOYSA-N
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Description

6-Methyl 3-propyl 4-(4-chloro-3-nitrophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl 3-propyl 4-(4-chloro-3-nitrophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with ethanol as the solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the nitro group to an amine is a common transformation, often achieved using hydrogenation or metal hydride reagents.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl 3-propyl 4-(4-chloro-3-nitrophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate shares structural similarities with other hexahydroquinoline derivatives, such as:
    • 6-Methyl 3-propyl 4-(4-bromo-3-nitrophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
    • 6-Methyl 3-propyl 4-(4-fluoro-3-nitrophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Uniqueness

The presence of the 4-chloro-3-nitrophenyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This specific substitution pattern can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C23H25ClN2O7

Molecular Weight

476.9 g/mol

IUPAC Name

6-O-methyl 3-O-propyl 4-(4-chloro-3-nitrophenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C23H25ClN2O7/c1-5-8-33-23(29)18-12(3)25-15-9-11(2)17(22(28)32-4)21(27)20(15)19(18)13-6-7-14(24)16(10-13)26(30)31/h6-7,10-11,17,19,25H,5,8-9H2,1-4H3

InChI Key

QELDAYDXUHGIPF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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